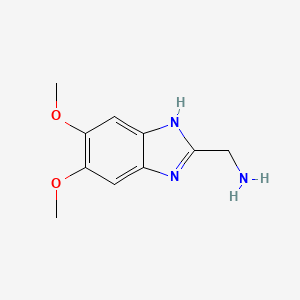

2-(Aminomethyl)-5,6-dimethoxy-1H-benzimidazole

Description

Properties

IUPAC Name |

(5,6-dimethoxy-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(5-11)12-6/h3-4H,5,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWTYPSEHDGINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=N2)CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions with Aldehydes

A widely adopted method for 2-substituted benzimidazoles involves the acid-catalyzed condensation of o-phenylenediamine derivatives with aldehydes. For 5,6-dimethoxy substrates, 4,5-dimethoxy-o-phenylenediamine serves as the starting material. Reaction with aldehydes under oxidative conditions (e.g., Na2S2O5 in ethanol/water) yields 2-aryl or 2-alkyl benzimidazoles. To introduce the aminomethyl group, a masked aldehyde precursor such as N-Boc-aminomethyl aldehyde could be employed, followed by Boc deprotection. For example:

$$

\text{4,5-Dimethoxy-}o\text{-phenylenediamine} + \text{R-CHO} \xrightarrow{\text{Na}2\text{S}2\text{O}_5} \text{2-R-5,6-dimethoxy-1H-benzimidazole}

$$

where R = aminomethyl (after deprotection).

Coupling Reactions with Carboxylic Acids

Carbodiimide-mediated coupling, as demonstrated for N-(5,6-dimethyl-1H-benzimidazol-2-yl) carboxamides, offers an alternative route. Here, 2-amino-5,6-dimethoxy-1H-benzimidazole could react with N-protected aminomethyl carboxylic acids (e.g., Fmoc-glycine) using EDC·HCl or HATU. Subsequent deprotection would yield the target compound:

$$

\text{2-Amino-5,6-dimethoxy-1H-benzimidazole} + \text{H}2\text{NCH}2\text{COOH} \xrightarrow{\text{EDC·HCl}} \text{this compound}

$$

This method benefits from high functional group tolerance but requires stringent anhydrous conditions.

Post-Synthesis Modifications

Introducing the aminomethyl group post-cyclization avoids challenges associated with aldehyde instability. For instance, 2-cyanomethyl-5,6-dimethoxy-1H-benzimidazole, synthesized via condensation with cyanoacetaldehyde, can be reduced using LiAlH4 or catalytic hydrogenation to yield the aminomethyl derivative:

$$

\text{2-Cyanomethyl-5,6-dimethoxy-1H-benzimidazole} \xrightarrow{\text{LiAlH}_4} \text{this compound}

$$

Preparation of the 5,6-Dimethoxy-1H-benzimidazole Core

Cyclization of 4,5-Dimethoxy-o-phenylenediamine

The benzimidazole core is synthesized via cyclization of 4,5-dimethoxy-o-phenylenediamine using carbonyl diimidazole (CDI) or cyanogen bromide (CNBr). CDI is preferred for its safety and efficiency, yielding 2-amino-5,6-dimethoxy-1H-benzimidazole as an intermediate:

$$

\text{4,5-Dimethoxy-}o\text{-phenylenediamine} \xrightarrow{\text{CDI}} \text{2-Amino-5,6-dimethoxy-1H-benzimidazole}

$$

Table 1 : Cyclization Agents and Yields

| Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CDI | THF | 80°C | 85 |

| CNBr | MeOH | RT | 78 |

Catalytic Methods for Aminomethyl Functionalization

Er(OTf)3-Catalyzed Condensation

Eco-friendly protocols using Er(OTf)3 enable selective mono- or double-condensation with aldehydes. For electron-rich aldehydes (e.g., N-Boc-aminomethyl aldehyde), the catalyst coordinates the carbonyl oxygen, accelerating nucleophilic attack by the amine and facilitating cyclization:

$$

\text{Er(OTf)}_3 + \text{R-CHO} \rightarrow \text{Activated aldehyde intermediate}

$$

This method achieves yields >90% within 5 minutes under solvent-free conditions.

Iron-Sulfur Catalyzed Cyclization

Fe/S catalysts promote cyclization of nitroanilines with picolines, offering a route to aminomethyl derivatives via nitro reduction. Applying this to 4,5-dimethoxy-o-nitroaniline and aminomethyl picoline could yield the target compound after hydrogenation:

$$

\text{4,5-Dimethoxy-}o\text{-nitroaniline} + \text{CH}2\text{NH}2\text{-picoline} \xrightarrow{\text{Fe/S}} \text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{Target}

$$

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

The electron-donating methoxy groups direct electrophilic substitution to the 2-position, but competing reactions at the 4- or 7-positions may occur. Catalysts like HATU improve regioselectivity by stabilizing transition states.

Protecting Group Compatibility

Aminomethyl groups are prone to oxidation or unintended coupling. Boc or Fmoc protection during condensation/deprotection sequences mitigates this.

Table 2 : Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldehyde Condensation | Na2S2O5 | 73 | 95 |

| Carboxylic Acid Coupling | EDC·HCl | 68 | 92 |

| Post-Modification | LiAlH4 | 81 | 98 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while substitution of the methoxy groups can lead to a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(Aminomethyl)-5,6-dimethoxy-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. It has a benzene ring fused with an imidazole ring, plus two methoxy groups and an aminomethyl substituent. It has gained interest because of its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound's applications span various fields:

- Chemistry It serves as a building block for synthesizing more complex molecules and can be used in various organic reactions.

- Medicine Benzimidazole derivatives, including this compound, have been investigated for their antimicrobial, anticancer, and antiviral properties. Its potential as an antitumor agent positions it as a pharmaceutical.

- Biology The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

- Industry The compound can be used to develop new materials like polymers and dyes because of its unique chemical properties.

This compound is a compound of interest in medicinal chemistry because of its potential biological activities, mainly in oncology and antimicrobial research.

Case Studies and Research Findings

- Antimicrobial Research Some synthesized benzamide-linked 2-aminothiazole-based compounds showed antibacterial and antifungal activity .

- Anticancer Research Ruthenium complexes of 2-aminophenyl benzimidazole have been synthesized and evaluated for chemotherapeutic potential. One compound showed promising activity and low side effects in an EAC mouse model . Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and displayed significant inhibition at minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg mL –1 against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus compared with amikacin .

- Enzyme Inhibition The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5,6-dimethoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzimidazoles with Methoxy Groups

5,6-Dimethoxy-2-phenyl-1H-benzimidazole (CAS: 88580-73-8)

- Structure: Phenyl group at C2 instead of aminomethyl.

- Activity: Phenyl substitution enhances lipophilicity, improving membrane permeability but reducing water solubility compared to aminomethyl derivatives .

- Synthesis: Prepared via cyclization of substituted o-phenylenediamines with phenoxyacetic acids .

4,6-Dimethoxybenzimidazole

Aminomethyl-Substituted Benzimidazoles

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a)

- Structure: Aminomethyl group linked to a propanoic acid moiety.

- Activity : Enhanced water solubility due to the carboxylic acid group; exhibits moderate antimicrobial activity .

- Synthesis: Derived from 2-chloromethyl-benzimidazole and amino acid esters .

2-Amino-5,6-dimethylbenzimidazole

Functionalized Benzimidazoles with Heterocyclic Substituents

5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1H-benzimidazole

- Structure : Thiophene ring at C2.

- Activity : Thiophene enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets. Used in anticancer and antifungal research .

2-Bromo-5,6-dichloro-1H-benzimidazole

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-(Aminomethyl)-5,6-dimethoxy-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a benzimidazole core with methoxy groups at the 5 and 6 positions and an aminomethyl substituent at the 2 position, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, it interacts with cyclooxygenases (COX) and lipoxygenases, which are critical in inflammatory pathways and cancer progression .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiproliferative Effects

Research shows that derivatives of benzimidazole, including this compound, exhibit potent antiproliferative effects against various cancer cell lines. The following table summarizes some findings:

These results indicate that the compound can effectively inhibit cell growth in certain cancer types.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Methicillin-resistant S. aureus | 4 | |

| Streptococcus faecalis | 8 |

These values suggest that the compound has significant potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzimidazole structure can enhance or diminish biological activity:

- Substituents : The presence of methoxy groups at positions 5 and 6 enhances lipophilicity, which is crucial for cellular penetration.

- Aminomethyl Group : The aminomethyl group at position 2 is vital for binding affinity to target enzymes and receptors .

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives:

- Antitumor Activity : A study demonstrated that compounds with similar structures showed high efficacy against lung cancer cell lines using both 2D and 3D culture systems. The compound's IC50 values were significantly lower compared to standard chemotherapeutics .

- Antifungal Properties : In another investigation, derivatives were tested against Candida albicans and Aspergillus niger, showing moderate antifungal activity with MIC values around 64 µg/mL .

Q & A

Basic: What are the common synthetic routes for 2-(Aminomethyl)-5,6-dimethoxy-1H-benzimidazole and its derivatives?

The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or catalytic conditions. For example, 2-aminobenzimidazole scaffolds can be synthesized via Phillips' method using substituted aldehydes and ammonium persulfate in ethanol under reflux . Modifications at the 2-position (e.g., aminomethyl groups) may require reductive amination or nucleophilic substitution post-cyclization . Methoxy groups at the 5,6-positions are often introduced via electrophilic substitution using methoxylating agents like methyl iodide in basic media .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) improve coupling reactions for substituent introduction .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures reduce byproducts in cyclocondensation .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of labile intermediates like Schiff bases .

- Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

For example, reports a 75% yield using potassium carbonate and MgCl₂ in methanol, highlighting the role of base strength and metal coordination in stabilizing intermediates .

Basic: What spectroscopic techniques are employed to confirm the structure of benzimidazole derivatives?

Key methods include:

- NMR spectroscopy : - and -NMR identify methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups via characteristic shifts (e.g., δ 3.8–4.0 ppm for OCH₃; δ 2.5–3.5 ppm for CH₂NH₂) .

- IR spectroscopy : Stretching vibrations for NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzimidazole core .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in for a methoxy-substituted analog .

Advanced: What strategies are used to resolve discrepancies between computational predictions and experimental spectroscopic data for benzimidazole compounds?

- Conformational analysis : DFT calculations (e.g., B3LYP/6-31G*) model rotational barriers of methoxy/aminomethyl groups to match observed NMR splitting patterns .

- Solvent effects : PCM (Polarizable Continuum Model) simulations account for solvent-induced shifts in UV-Vis or fluorescence spectra .

- Crystallographic validation : Overlay computed and experimental crystal structures to identify discrepancies in bond angles or torsional strains .

For instance, notes that docking poses of analogs (e.g., 9c) may require adjustment of force field parameters to align with crystallographic data .

Basic: What in vitro biological assays are typically used to evaluate the anticancer potential of benzimidazole derivatives?

Common assays include:

- MTT/Proliferation assays : Measure cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining quantifies programmed cell death .

- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or tubulin polymerization evaluate mechanistic pathways .

- DNA interaction studies : UV-Vis titration or comet assays assess intercalation or strand-breaking activity .

Advanced: How does modifying substituents on the benzimidazole core influence its binding affinity to molecular targets, as determined by docking studies?

- Electron-donating groups (e.g., -OCH₃) : Enhance π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) but may reduce solubility .

- Aminomethyl groups : Form hydrogen bonds with catalytic residues (e.g., Asp86 in Bcl-2), improving affinity .

- Steric effects : Bulky substituents at the 5,6-positions can disrupt binding to narrow active sites (e.g., tubulin’s colchicine domain) .

highlights that compound 9c (4-bromophenyl analog) showed superior docking scores compared to 9b (4-fluorophenyl) due to halogen bonding with Thr179 in the target protein .

Advanced: How can researchers address contradictory biological activity data between in vitro and in vivo models for benzimidazole-based compounds?

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and tissue distribution to explain efficacy gaps .

- Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .

- Orthogonal assays : Validate target engagement via Western blotting (e.g., p53 upregulation) or PET imaging in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.